molecular formula C11H10O2 B1394284 (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone CAS No. 935521-29-2

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Cat. No.: B1394284
CAS No.: 935521-29-2
M. Wt: 174.2 g/mol
InChI Key: RBHHGDADHCEGTP-WDZFZDKYSA-N
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Description

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is an organic compound that features a benzofuran moiety linked to an acetone group through a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone typically involves the condensation of 2-benzofuran-1(3H)-one with acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bond between the benzofuran and acetone moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzofuran-1-ylidene acetone derivatives.

Scientific Research Applications

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(2-Benzofuran-1(3H)-ylidene)ethanone: Similar structure but with an ethanone group instead of acetone.

    (1Z)-1-(2-Benzofuran-1(3H)-ylidene)propanone: Similar structure but with a propanone group instead of acetone.

Uniqueness

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(1Z)-1-(3H-2-benzofuran-1-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-11-10-5-3-2-4-9(10)7-13-11/h2-6H,7H2,1H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHHGDADHCEGTP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241092
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935521-29-2
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935521-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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